InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3
. N-Ethyl-1,3-benzodioxol-5-amine can be synthesized from 1,2-methylenedioxybenzene through a series of chemical reactions. The compound's classification as an amine indicates it possesses a nitrogen atom bonded to carbon atoms, which is significant for its reactivity and potential biological activity. Its CAS number is 2361566-66-5, facilitating its identification in chemical databases.
The synthesis of N-Ethyl-1,3-benzodioxol-5-amine typically involves several key steps:
This multi-step synthesis highlights the efficiency and effectiveness of modern synthetic methods in producing complex organic molecules.
Key structural features include:
The arrangement of atoms within the molecule allows for various interactions that can be exploited in biological systems or synthetic applications.
N-Ethyl-1,3-benzodioxol-5-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing new materials and pharmaceuticals.
The mechanism of action for N-Ethyl-1,3-benzodioxol-5-amine largely depends on its biological targets. While specific mechanisms may vary based on application, general interactions include:
Further studies are necessary to elucidate specific pathways and interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 165.193 g/mol |
LogP | 1.93 |
Solubility | Soluble in organic solvents like ethanol and toluene |
These properties indicate that N-Ethyl-1,3-benzodioxol-5-amine is relatively hydrophobic but soluble in organic solvents, which is advantageous for various applications.
N-Ethyl-1,3-benzodioxol-5-amine has several scientific applications:
The versatility of this compound makes it valuable in both research and industrial settings.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: